molecular formula C7H13ClO2 B8479770 4-Chloro-1,1-dimethoxy-2-methylbut-2-ene CAS No. 62285-77-2

4-Chloro-1,1-dimethoxy-2-methylbut-2-ene

Cat. No.: B8479770
CAS No.: 62285-77-2
M. Wt: 164.63 g/mol
InChI Key: GSGKNMUOUYICIG-UHFFFAOYSA-N
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Description

4-Chloro-1,1-dimethoxy-2-methylbut-2-ene is a chloro-substituted unsaturated ether with a molecular formula of C₇H₁₁ClO₂. Its structure features a but-2-ene backbone with a chlorine atom at position 4, two methoxy groups at position 1, and a methyl group at position 2. Its reactivity is expected to stem from the conjugated diene system, chloro group’s electrophilicity, and the steric hindrance of the methoxy substituents.

Properties

CAS No.

62285-77-2

Molecular Formula

C7H13ClO2

Molecular Weight

164.63 g/mol

IUPAC Name

4-chloro-1,1-dimethoxy-2-methylbut-2-ene

InChI

InChI=1S/C7H13ClO2/c1-6(4-5-8)7(9-2)10-3/h4,7H,5H2,1-3H3

InChI Key

GSGKNMUOUYICIG-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCl)C(OC)OC

Origin of Product

United States

Comparison with Similar Compounds

(a) 4-Chloro-1,1-dimethoxybutane (CAS 29882-07-3)

  • Structure : Saturated butane chain with Cl at C4 and dimethoxy groups at C1.
  • Key Differences : The absence of a double bond reduces reactivity toward addition reactions. The saturated structure likely increases stability but decreases conjugation effects. Applications include pharmaceutical synthesis intermediates .

(b) (E)-4-Bromo-1-chloro-2-methyl-2-butene (CAS 114506-04-6)

  • Structure : Bromo and chloro substituents at C4 and C1, respectively, with a methyl group at C2.
  • Key Differences : Bromine’s larger atomic size and polarizability may enhance electrophilic substitution rates compared to chlorine. The E-configuration introduces steric effects distinct from the target compound’s geometry .

Positional and Functional Isomers

(a) 4-Chloro-2-methylbut-1-ene (CAS 10523-96-3)

  • Structure : Double bond at C1 (vs. C2 in the target), with Cl at C4 and methyl at C2.
  • Key Differences : The 1,2-diene system in the target compound enables conjugation, altering UV absorption and resonance stability. Boiling point (~103.8°C estimate) and density (0.900 g/cm³) suggest lower polarity than the dimethoxy-substituted target .

(b) 1-Chloro-3-methylbut-2-ene (Synonyms: 4-Chloro-2-methyl-2-butene)

  • Structure : Chloro at C1 and methyl at C3, with a double bond at C2.
  • Key Differences : Lacks methoxy groups, leading to reduced steric hindrance and polarity. Applications include agrochemical intermediates .

Conformational and Spectroscopic Comparisons

4-Chloro-1,2-butadiene (CH₂=CH-CH₂Cl)

  • Structure : Conjugated diene with Cl at C3.
  • Key Findings : Microwave and vibrational spectroscopy reveal a planar s-cis conformation with a 3.8 kcal/mol rotational barrier. The target compound’s dimethoxy groups may increase torsional strain, altering conformational preferences .

Data Tables

Compound Name CAS Number Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) Refractive Index
4-Chloro-1,1-dimethoxybutane 29882-07-3 C₆H₁₃ClO₂ 152.62 N/A N/A N/A
4-Chloro-2-methylbut-1-ene 10523-96-3 C₅H₉Cl 104.58 ~103.8 0.900 1.430
(E)-4-Bromo-1-chloro-2-methyl-2-butene 114506-04-6 C₅H₈BrCl 195.48 N/A N/A N/A
4-Chloro-1,2-butadiene N/A C₃H₅Cl 88.52 86.5–89.0 N/A 1.4775

Research Findings

  • Synthesis : Methods for analogs like 4-chloro-1,2-butadiene involve HCl/CaCl₂-mediated reactions , whereas dimethoxy-substituted compounds may require protective-group strategies to preserve ether linkages.
  • Spectroscopy : Rotational isomerism in 4-chloro-1,2-butadiene is well-characterized via IR and Raman spectroscopy; similar studies for the target compound would need to account for methoxy-group vibrational modes .
  • Applications : Chloro-substituted butenes are used in scintillator precursors (e.g., K27 synthesis ) and pharmaceuticals (e.g., toremifene derivatives ). The target’s dimethoxy groups may enhance solubility in polar solvents for drug delivery systems.

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